molecular formula C20H18F3N3O3 B2814332 N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1448131-38-1

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2814332
CAS No.: 1448131-38-1
M. Wt: 405.377
InChI Key: OVKBSXURYBWMLP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features an indole moiety and a trifluoromethyl-substituted phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactionsCommon reagents used in these reactions include indole-3-carbaldehyde, trifluoromethylbenzene, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide is unique due to its combination of an indole moiety and a trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-26-11-15(14-7-2-3-8-16(14)26)17(27)10-24-18(28)19(29)25-13-6-4-5-12(9-13)20(21,22)23/h2-9,11,17,27H,10H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKBSXURYBWMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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